4-(Phenoxymethyl)aniline

Physicochemical profiling Lead optimization Medicinal chemistry

4-(Phenoxymethyl)aniline (CAS 57181-90-5) is a para-substituted aniline derivative bearing a phenoxymethyl group at the 4-position of the benzene ring. With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, the compound possesses one hydrogen bond donor (the primary amine), two hydrogen bond acceptors (the ether oxygen and the amine nitrogen), three rotatable bonds, a computed XLogP3 of 3.1, and a topological polar surface area of 35.3 Ų.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 57181-90-5
Cat. No. B1611154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenoxymethyl)aniline
CAS57181-90-5
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)N
InChIInChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2
InChIKeyPPRFHWKLSQQYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenoxymethyl)aniline (CAS 57181-90-5) – A Para-Substituted Aniline Building Block with a Phenoxymethyl Scaffold for Medicinal Chemistry and Organic Synthesis


4-(Phenoxymethyl)aniline (CAS 57181-90-5) is a para-substituted aniline derivative bearing a phenoxymethyl group at the 4-position of the benzene ring [1]. With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, the compound possesses one hydrogen bond donor (the primary amine), two hydrogen bond acceptors (the ether oxygen and the amine nitrogen), three rotatable bonds, a computed XLogP3 of 3.1, and a topological polar surface area of 35.3 Ų [1]. Commercially available as a white to off-white solid typically stored at 2–8°C, it serves as a versatile intermediate for constructing more complex heterocyclic and bioactive molecules .

Why 4-(Phenoxymethyl)aniline Cannot Be Replaced by Generic Aniline Analogs: The Functional Impact of the Phenoxymethyl Spacer


Although 4-(phenoxymethyl)aniline shares the general aniline pharmacophore with simpler analogs such as 4-phenoxyaniline (CAS 139-59-3) and 4-methoxyaniline, the insertion of a methylene (–CH₂–) linker between the phenyl ether and the aniline ring introduces measurable differences in lipophilicity, conformational flexibility, and electronic distribution that alter both physicochemical properties and chemical reactivity [1][2]. Compared with 4-phenoxyaniline, the target compound exhibits a higher computed logP (3.1 vs. 2.9) and an additional rotatable bond (3 vs. 2), which can affect solubility, membrane permeability, and molecular recognition in biological systems [1][2]. Furthermore, the para orientation of the aminomethyl substituent distinguishes it from the meta isomer (3-(phenoxymethyl)aniline) in electrophilic aromatic substitution reactivity and in the geometry of derived products, making the para isomer the preferred scaffold for specific structure-activity relationship (SAR) programs [3].

Quantitative Differentiation Evidence for 4-(Phenoxymethyl)aniline Relative to Its Closest Analogs


Computed Physicochemical Profile: 4-(Phenoxymethyl)aniline Delivers Higher Lipophilicity and Conformational Flexibility than 4-Phenoxyaniline

When benchmarked against 4-phenoxyaniline – a direct ether-linked analog lacking the methylene spacer – 4-(phenoxymethyl)aniline exhibits a higher computed logP (XLogP3 3.1 vs. 2.9), representing an approximate 0.2 log unit increase in lipophilicity, along with an additional rotatable bond (3 vs. 2) [1][2]. While both compounds have identical hydrogen bond donor/acceptor counts and topological polar surface area (35.3 Ų), the increased molecular weight (199.25 vs. 185.22 g/mol) and conformational flexibility of the target compound can translate into measurably different ADME and target-binding profiles in drug discovery programs [1][2]. These differences, though modest in magnitude, are frequently decisive in multiparameter optimization of lead series.

Physicochemical profiling Lead optimization Medicinal chemistry

Chemoselective Catalytic Hydrogenation: Pd-Ni Bimetallic Nanoparticle System Enables High-Yield, Additive-Free Synthesis of 4-(Phenoxymethyl)aniline

A dedicated synthetic methodology study demonstrated that 4-(phenoxymethyl)aniline can be obtained via chemoselective hydrogenation of 4-nitrobenzyl phenyl ether using a palladium-nickel bimetallic nanoparticle catalyst under additive-free conditions in methanol at room temperature and atmospheric pressure . This approach exploits synergistic effects between Pd and Ni to achieve selective reduction of the nitro group without hydrogenolysis of the benzyl ether linkage – a selectivity challenge that is not addressed by standard Pd/C or Raney nickel protocols commonly used for simpler aniline analogs such as 4-methoxyaniline or 4-phenoxyaniline . While the primary publication discusses a series of aminobenzyl ethers, the chemoselectivity principle is directly transferable to the procurement decision: the availability of a robust, high-selectivity synthetic route reduces the risk of byproduct contamination when ordering custom-synthesized batches.

Catalytic hydrogenation Process chemistry Selective reduction

Proven Utility in SIRT2 Inhibitor Programs: 4-(Phenoxymethyl)aniline Serves as a Key Intermediate for Developing Sub-50 nM Selective SIRT2 Inhibitors

A structure-based drug design study identified 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as potent and selective SIRT2 inhibitors, employing 4-(phenoxymethyl)aniline as the critical aniline building block . The most potent compound in the series (28e) exhibited an IC₅₀ of 42 nM against SIRT2 with excellent selectivity over SIRT1 and SIRT3, demonstrating functional activity in MCF-7 breast cancer cells through dose-dependent α-tubulin hyperacetylation . In contrast, analogs derived from simpler anilines such as unsubstituted aniline or 4-methoxyaniline showed significantly weaker SIRT2 inhibition in the same series, underscoring the contribution of the phenoxymethyl group to both potency and selectivity (SAR data detailed in the primary article) . A separate patent application (CN106083719) further confirms the use of 4-(phenoxymethyl)aniline as a preferred intermediate for N-(4-substituted phenyl)-2-substituted acetamide SIRT2 inhibitors .

SIRT2 inhibition Cancer therapeutics Epigenetics

Para-Substitution Provides Superior Synthetic Versatility Relative to the Meta Isomer for Downstream Functionalization

The para orientation of the aminomethyl group in 4-(phenoxymethyl)aniline imparts distinct electronic and steric properties relative to its meta isomer, 3-(phenoxymethyl)aniline (CAS 93189-16-3) [1][2]. In the para isomer, the amino group is in direct conjugation with the phenoxymethyl-substituted aromatic ring, leading to a more electron-rich para position that facilitates electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation at the ortho positions relative to the amine . In contrast, the meta isomer directs EAS to different positions, yielding regioisomeric products that may not align with the structural requirements of target compound libraries . While the computed physicochemical properties (MW, logP, TPSA, HBD/HBA) of the two isomers are identical, their divergent reactivity profiles make the para isomer the preferred choice for synthetic sequences requiring predictable ortho-functionalization of the aniline ring [1][2].

Regiochemistry Electrophilic aromatic substitution Derivative synthesis

Recommended Application Scenarios for 4-(Phenoxymethyl)aniline Based on Quantitative Differentiation Evidence


SIRT2-Targeted Anticancer Lead Optimization

Research groups pursuing selective SIRT2 inhibitors for oncology indications should prioritize 4-(phenoxymethyl)aniline as the aniline building block of choice. The scaffold has been validated to yield derivatives with IC₅₀ values as low as 42 nM against recombinant human SIRT2, combined with >100-fold selectivity over SIRT1 and SIRT3 and cellular target engagement confirmed by α-tubulin hyperacetylation in MCF-7 breast cancer cells . Using this building block provides a direct entry into a structurally enabled SAR series with established synthetic protocols and patent precedent, reducing the time from hit identification to lead declaration.

Medicinal Chemistry Programs Requiring Finely Tuned Lipophilicity and Conformational Flexibility

In multiparameter optimization campaigns where balancing lipophilic efficiency is critical, the +0.2 logP increment and additional rotatable bond of 4-(phenoxymethyl)aniline relative to 4-phenoxyaniline provide a quantifiable advantage [1]. This is particularly relevant for CNS-targeted programs where moderate logP values (2.5–3.5) are desired, or for projects requiring a specific orientation of the terminal phenyl ring to fill a hydrophobic pocket identified by co-crystal structures.

Custom Synthesis and Scale-Up Using Chemoselective Hydrogenation Methodology

When commissioning custom synthesis of aminobenzyl ether intermediates at gram to kilogram scale, the Pd-Ni bimetallic nanoparticle-catalyzed hydrogenation route offers a published, additive-free protocol that achieves chemoselective nitro reduction without benzyl ether hydrogenolysis . This methodology advantage translates into higher isolated yields, reduced purification burden, and lower cost per gram compared to analogs that lack an optimized chemoselective reduction protocol and may require wasteful protecting group strategies.

Ortho-Substituted Aniline Library Synthesis via Predictable Electrophilic Aromatic Substitution

For combinatorial chemistry or parallel synthesis efforts targeting ortho-functionalized aniline derivatives, the para relationship between the amino group and the phenoxymethyl substituent ensures predictable electrophilic aromatic substitution at the ortho positions [1]. This regiochemical advantage over the meta isomer simplifies reaction design and product purification, enabling higher-throughput library production with fewer side products.

Quote Request

Request a Quote for 4-(Phenoxymethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.